3,3'-[1,4-Phenylenebis(oxymethylene)]bis(3-ethyloxetane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(3-ethyloxetane-3-ylmethoxy)benzene is a chemical compound with the molecular formula C18H26O4. It is also known by its IUPAC name, 3-ethyl-3-[[4-[(3-ethyloxetan-3-yl)methoxy]phenoxy]methyl]oxetane . This compound is part of the oxetane family, which is characterized by a four-membered cyclic ether structure. Oxetanes are known for their unique chemical properties and reactivity, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 1,4-Bis(3-ethyloxetane-3-ylmethoxy)benzene typically involves the reaction of 1,4-bis(chloromethyl)benzene with 3-ethyloxetane in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by the oxetane groups .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
1,4-Bis(3-ethyloxetane-3-ylmethoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1,4-Bis(3-ethyloxetane-3-ylmethoxy)benzene involves its ability to undergo ring-opening polymerization. The oxetane rings can be activated by cationic initiators, leading to the formation of reactive intermediates that propagate the polymerization process. This mechanism is utilized in the production of various polymeric materials with tailored properties .
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(3-ethyloxetane-3-ylmethoxy)benzene can be compared with other oxetane-based compounds such as:
3-Ethyl-3-hydroxymetyloxetane: This compound has a similar oxetane structure but with a hydroxyl group, making it more hydrophilic and reactive in certain chemical reactions.
4,4’-Bis[(3-ethyl-3-oxetanyl)methoxy-methyl]biphenyl: This compound has a biphenyl core, providing enhanced rigidity and thermal stability compared to 1,4-Bis(3-ethyloxetane-3-ylmethoxy)benzene.
Bis[(3-ethyl-3-oxetanyl)methyl]isophtalate: This compound contains an isophthalate core, which imparts different mechanical and chemical properties to the resulting polymers.
The uniqueness of 1,4-Bis(3-ethyloxetane-3-ylmethoxy)benzene lies in its balanced combination of flexibility and reactivity, making it suitable for a wide range of applications in various fields .
Eigenschaften
CAS-Nummer |
235775-31-2 |
---|---|
Molekularformel |
C18H26O4 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
3-ethyl-3-[[4-[(3-ethyloxetan-3-yl)methoxy]phenoxy]methyl]oxetane |
InChI |
InChI=1S/C18H26O4/c1-3-17(9-19-10-17)13-21-15-5-7-16(8-6-15)22-14-18(4-2)11-20-12-18/h5-8H,3-4,9-14H2,1-2H3 |
InChI-Schlüssel |
OUOXFTBHVIBCEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC1)COC2=CC=C(C=C2)OCC3(COC3)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.